3-(2-ethoxyphenyl)-5-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole
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Overview
Description
3-(2-ethoxyphenyl)-5-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxyphenyl)-5-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Triazole Moiety: The triazole ring can be introduced via a cycloaddition reaction, often using azides and alkynes in the presence of a copper catalyst.
Attachment of the Sulfanyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(2-ethoxyphenyl)-5-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be used under appropriate conditions (e.g., solvents, temperature, catalysts).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its properties could be exploited in the development of new materials, such as polymers or nanomaterials.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 3-(2-ethoxyphenyl)-5-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the triazole and oxadiazole rings suggests potential interactions with nucleic acids or proteins, which could be crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-ethoxyphenyl)-5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole
- 3-(2-ethoxyphenyl)-5-{[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole
Uniqueness
Compared to similar compounds, 3-(2-ethoxyphenyl)-5-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole stands out due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of the ethoxyphenyl group, in particular, may enhance its lipophilicity and ability to interact with biological membranes.
Properties
Molecular Formula |
C21H21N5O2S |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
3-(2-ethoxyphenyl)-5-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C21H21N5O2S/c1-3-26-20(15-10-6-5-7-11-15)23-24-21(26)29-14-18-22-19(25-28-18)16-12-8-9-13-17(16)27-4-2/h5-13H,3-4,14H2,1-2H3 |
InChI Key |
CTXFOIODADZMMW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=NC(=NO2)C3=CC=CC=C3OCC)C4=CC=CC=C4 |
Origin of Product |
United States |
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